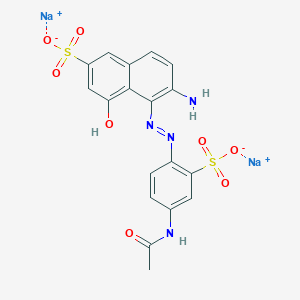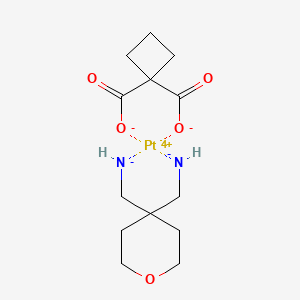
Enloplatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enloplatine is a platinum-based antineoplastic compound primarily investigated for its potential in treating platinum-refractory ovarian cancer. It is a water-soluble coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid . Despite its promising structure, this compound has demonstrated minimal activity in clinical trials for ovarian cancer .
準備方法
Synthetic Routes and Reaction Conditions: Enloplatine is synthesized through a series of coordination reactions involving platinum salts and organic ligands. The primary synthetic route involves the reaction of platinum(IV) chloride with cyclobutane dicarboxylic acid and a tetrahydropyran-containing amine under controlled conditions . The reaction typically occurs in an aqueous medium, with the pH adjusted to facilitate the formation of the desired coordination complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions: Enloplatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of higher oxidation state complexes.
Reduction: Reduction reactions can convert this compound to lower oxidation state complexes, altering its chemical properties.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of competing ligands like chloride ions or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of coordination complexes with different ligands.
科学的研究の応用
Chemistry: Enloplatine serves as a model compound for studying platinum-based coordination chemistry and reaction mechanisms.
Biology: Research focuses on understanding the interactions of this compound with biological macromolecules, such as DNA and proteins.
Medicine: this compound is investigated for its antineoplastic properties, particularly in treating ovarian cancer.
Industry: this compound’s unique chemical properties make it useful in catalysis and material science applications.
作用機序
Enloplatine exerts its effects primarily through the formation of stable complexes with DNA. The platinum center binds to the nitrogen atoms of the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription . This results in the disruption of cellular processes and ultimately induces cell death. The molecular targets of this compound include DNA and various DNA-associated proteins, which play crucial roles in its mechanism of action.
類似化合物との比較
Carboplatin: A widely used platinum-based chemotherapy drug with a similar mechanism of action but different ligand structure.
Zeniplatin: Another third-generation platinum analog with minimal antitumor activity in platinum-refractory ovarian cancer.
Enloplatine’s distinct ligand structure and chemical properties make it a valuable compound for further research and development in the field of platinum-based chemotherapy.
特性
CAS番号 |
111523-41-2 |
|---|---|
分子式 |
C13H20N2O5Pt |
分子量 |
479.39 g/mol |
IUPAC名 |
[4-(azanidylmethyl)oxan-4-yl]methylazanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C7H14N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h8-9H,1-6H2;1-3H2,(H,7,8)(H,9,10);/q-2;;+4/p-2 |
InChIキー |
NAFFDQVVNWTDJD-UHFFFAOYSA-L |
正規SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].C1COCCC1(C[NH-])C[NH-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




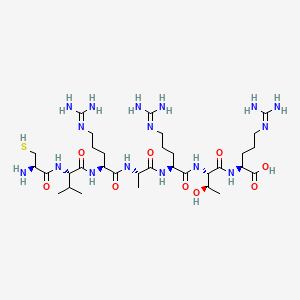
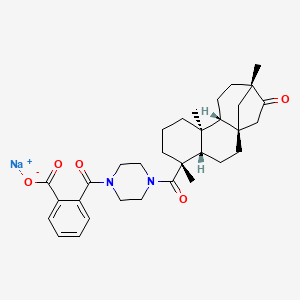
![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
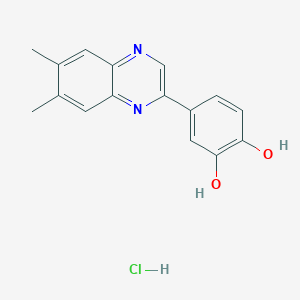
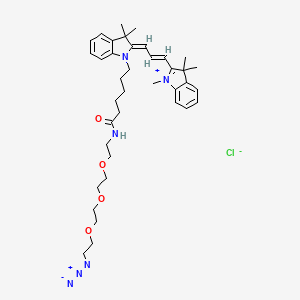


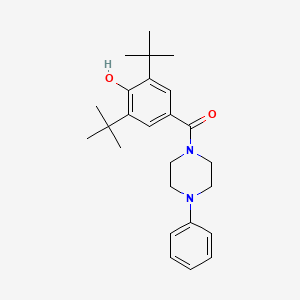
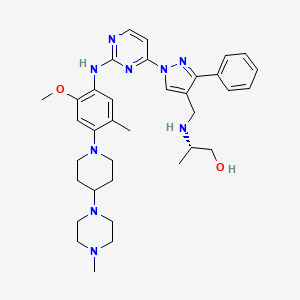
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

